molecular formula C19H22N4O2S B6578925 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1170494-86-6

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No. B6578925
CAS RN: 1170494-86-6
M. Wt: 370.5 g/mol
InChI Key: YGMGQCBMGNINAF-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound also contains a pyrazole ring, which is another type of heterocyclic compound known for its various biological activities.


Molecular Structure Analysis

The benzothiazole ring in the compound contains sulfur and nitrogen at position-1 and -3, respectively . The pyrazole ring contains nitrogen atoms at positions 1 and 2. The orientation of these rings and the substituents at various positions can affect the biological activity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present and their positions. For instance, the amino group in benzothiazoles is a reactive site that can undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For instance, benzothiazoles are generally stable and have a high boiling point .

Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives have been explored for their antibacterial properties . Researchers have synthesized various analogs, including F5086-0360, to assess their efficacy against bacterial strains. Investigating the mechanism of action and potential targets is crucial for developing novel antibacterial agents.

Anti-Inflammatory Analgesics

The compound’s structure suggests potential anti-inflammatory activity. Researchers have screened benzothiazole derivatives for their ability to inhibit inflammatory pathways. F5086-0360 could be a promising candidate in this context, warranting further investigation .

Metabolic Disorders

Benzothiazoles have been studied for their effects on metabolic disorders such as diabetes and obesity. F5086-0360’s oxolan-2-yl group could play a role in regulating glucose metabolism or lipid homeostasis.

Feel free to explore these avenues in more detail or ask for additional information! 😊

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some benzothiazoles act by inhibiting the biosynthesis of prostaglandins .

Safety and Hazards

The safety and hazards would depend on the specific compound. Some benzothiazoles can be hazardous and cause eye irritation .

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-12-9-15-17(10-13(12)2)26-19(21-15)23(11-14-5-4-8-25-14)18(24)16-6-7-20-22(16)3/h6-7,9-10,14H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMGQCBMGNINAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

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